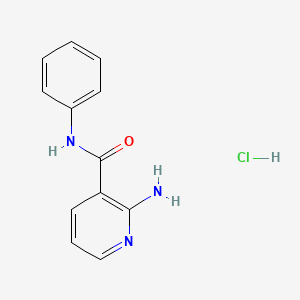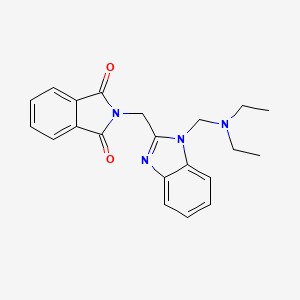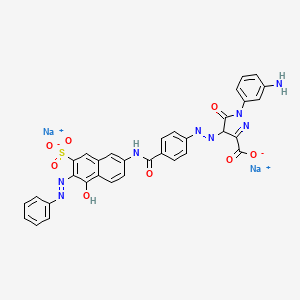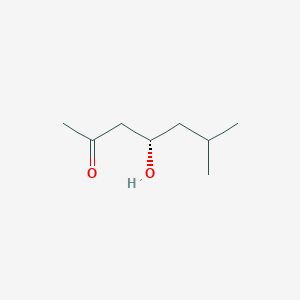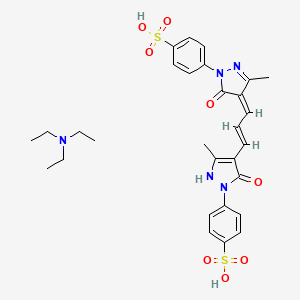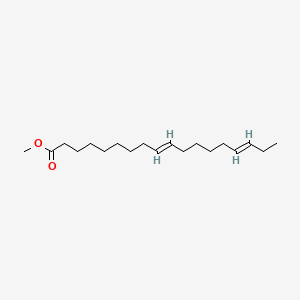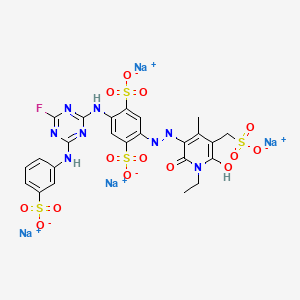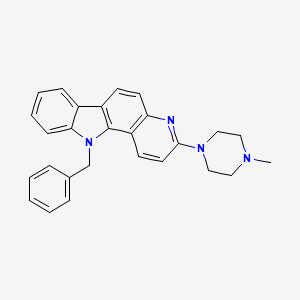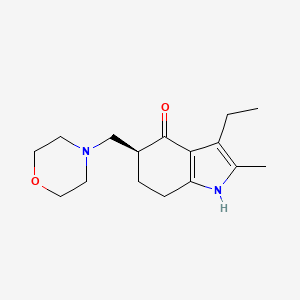
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate is a chemical compound with the molecular formula C15H23Cl2NO6. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a tris(2-hydroxyethyl)ammonium cation and a 2-(2,4-dichlorophenoxy)propionate anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate typically involves the reaction between tris(2-hydroxyethyl)amine and 2-(2,4-dichlorophenoxy)propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial process aims to maximize efficiency and minimize waste, ensuring a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated phenoxy compounds, while substitution reactions can produce a variety of derivatives .
Applications De Recherche Scientifique
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products, including herbicides and other agrochemicals .
Mécanisme D'action
The mechanism of action of Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates: These compounds have similar structures but differ in the halogen and methyl groups attached to the phenoxy ring.
2,4-D-trolamine (2,4-dichlorophenoxy)acetic acid compound with 2,2′,2″-nitrilotris [ethanol]: This compound shares the 2,4-dichlorophenoxy group but has a different cationic component.
Uniqueness
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate is unique due to its specific combination of the tris(2-hydroxyethyl)ammonium cation and the 2-(2,4-dichlorophenoxy)propionate anion. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications .
Propriétés
Numéro CAS |
53404-48-1 |
|---|---|
Formule moléculaire |
C15H21Cl2NO5 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C15H21Cl2NO5/c1-11(23-14-3-2-12(16)10-13(14)17)15(21)22-9-6-18(4-7-19)5-8-20/h2-3,10-11,19-20H,4-9H2,1H3 |
Clé InChI |
ORQFTBNIICUYRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCN(CCO)CCO)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


